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molecular formula C7H5BrN2O B1517689 5-Bromobenzo[d]isoxazol-3-ylamine CAS No. 455280-00-9

5-Bromobenzo[d]isoxazol-3-ylamine

Cat. No. B1517689
M. Wt: 213.03 g/mol
InChI Key: BGMYWBQEKIMHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211928B2

Procedure details

The title compound was prepared by a modification of the literature procedure as described in Palermo, M. G., Tetrahedron Lett., 37:2885 (1996). A single neck 50 mL flask equipped with a magnetic stirred was charged with N-hydroxyacetamide (2.63 g, 35.0 mmol) and DMF (100 mL). Then, KOtBu (3.93 g, 35.0 mmol) was added in one portion. The temperature rose to 30° C. The mixture was stirred for 1 h and, 5-bromo-2-fluorobenzonitrile (7 g, 35.0 mmol) was added. The reaction mixture was stirred for overnight. A further portion of KOtBu (1.96 g, 17.5 mmo) was added and the solution was again stirred overnight. The mixture was poured into brine and CH2Cl2 and the layers were separated. The organic phase was dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash column chromatography (BIOTAGE®, eluting with a gradient of 0 to 40% EtOAc in hexanes) to afford the title compound (4.59 g, 62%) as a colorless solid. 1H NMR (500 MHz, DMSO-d6) δ 8.09 (d, J=1.8 HZ, 1H), 7.65 (dd, J=2.1, 8.9 Hz, 1H), 7.45 (d, J=8.9 Hz, 1H), 6.49 (s, 2H). LCMS: Anal. Calcd. for C7H5BrN2O: 211, 213; found: 212, 214 (M+H)+.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=O)[CH3:4].C[N:7](C=O)C.CC([O-])(C)C.[K+].[Br:17][C:18]1[CH:19]=C[C:21](F)=[C:22]([CH:25]=1)C#N>[Cl-].[Na+].O.C(Cl)Cl>[Br:17][C:18]1[CH:25]=[CH:22][C:21]2[O:1][N:2]=[C:3]([NH2:7])[C:4]=2[CH:19]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
ONC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.93 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Step Four
Name
Quantity
1.96 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
a magnetic stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by a modification of the literature procedure
CUSTOM
Type
CUSTOM
Details
A single neck 50 mL flask equipped with
CUSTOM
Type
CUSTOM
Details
rose to 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (BIOTAGE®
WASH
Type
WASH
Details
eluting with a gradient of 0 to 40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NO2)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.59 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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